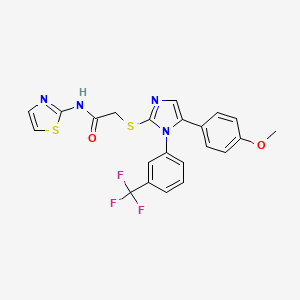

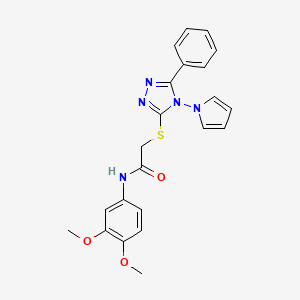

N-(3,4-dimethoxyphenyl)-2-((5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazole compounds containing a thioamide group, as described in the second paper, involves a multi-step reaction process starting from substituted acetophenone, triazole, and phenyl isothiocyanate . Although the specific compound "N-(3,4-dimethoxyphenyl)-2-((5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide" is not directly mentioned, the synthesis of similar compounds suggests a complex procedure that may include steps such as condensation, cyclization, and substitution reactions to introduce the triazole and thioamide functionalities .

Molecular Structure Analysis

The molecular structure of triazole compounds containing thioamide groups has been elucidated using single-crystal X-ray diffraction analysis . The structure of compound 1 from the second paper, which is a close relative to the compound of interest, shows that it crystallizes in the monoclinic system and possesses a space group P21/c. The crystallographic data provided, including cell dimensions and volume, indicate a well-ordered crystalline structure with potential for weak C—H…N intermolecular interactions that stabilize the crystal .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazole compounds with thioamide groups are not detailed in the provided papers. However, based on the synthesis analysis, it can be inferred that the reactions likely involve nucleophilic substitution and addition reactions, which are common in the formation of triazole rings and thioamide linkages .

Physical and Chemical Properties Analysis

The physical and chemical properties of the triazole compounds containing thioamide groups are partially inferred from the crystallographic data. The density (Dc) and absorption coefficient (μ) of compound 1 suggest specific interactions with light and a certain degree of material density . The antifungal and plant growth regulating activities mentioned indicate that these compounds have significant biological properties, which could be related to their physical and chemical characteristics .

The first paper does not directly contribute to the analysis of "this compound" but provides insight into the planarity and potential intramolecular interactions in related compounds, which could be relevant when considering the molecular structure and properties of the compound of interest .

Applications De Recherche Scientifique

Synthesis and Antitumor Activity

A study on the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, including different heterocyclic ring systems, revealed their potential antitumor activity. These compounds were screened against approximately 60 human tumor cell lines, showing considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Cholinesterase Inhibition for Alzheimer's Disease

New N-aryl derivatives of 2-(4-ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide were synthesized and showed moderate to good inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with Alzheimer's disease progression. This study highlights the potential therapeutic benefits of these compounds in treating Alzheimer's disease (Riaz et al., 2020).

Antimicrobial Activity

A series of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide compounds were synthesized and screened for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity. These compounds demonstrated significant antimicrobial properties, suggesting their potential as novel antimicrobial agents (MahyavanshiJyotindra et al., 2011).

Biological Activities of Novel Triazole Compounds

The synthesis of two compounds, 2-benzoyl-N-phenyl-2-(1,2,4-triazol-1-yl)thioacetamide and its derivative, revealed antifungal and plant growth-regulating activities. These findings indicate the compounds' dual functional potential in agricultural applications and as antifungal agents (Liu et al., 2005).

Insecticidal Assessment Against Cotton Leafworm

A study on the synthesis of new heterocycles incorporating a thiadiazole moiety evaluated their insecticidal properties against the cotton leafworm, Spodoptera littoralis. The compounds displayed promising results, suggesting potential applications in pest management strategies (Fadda et al., 2017).

Propriétés

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3S/c1-29-18-11-10-17(14-19(18)30-2)23-20(28)15-31-22-25-24-21(16-8-4-3-5-9-16)27(22)26-12-6-7-13-26/h3-14H,15H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVMIUNNEXUBDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thiomorpholin-4-yl-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B3013028.png)

![[2-methoxy-5-(piperidylsulfonyl)phenyl]-N-(2-pyridyl)carboxamide](/img/structure/B3013029.png)

![N-(4-isopropylphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B3013033.png)

![6-Methylbenzo[d]isoxazol-3-amine](/img/structure/B3013036.png)

![5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3013040.png)

![N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3013041.png)

![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)